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Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical trial outcomes for ATN-224 (bis-

choline tetrathiomolybdate), a novel investigational agent. We will objectively compare its

performance with alternative treatments, supported by available experimental data, to inform

ongoing and future research in oncology.

Mechanism of Action
ATN-224 is an orally available, small-molecule inhibitor of copper-zinc superoxide dismutase

(SOD1).[1] By chelating copper, ATN-224 disrupts the function of SOD1, an enzyme crucial for

managing oxidative stress and involved in the signaling pathways of various growth factors like

VEGF and FGF-2.[1] The inhibition of SOD1 leads to an increase in reactive oxygen species,

which can induce apoptosis in tumor cells and inhibit proliferation in endothelial cells, thereby

exerting both direct antitumor and antiangiogenic effects.
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ATN-224 has been evaluated in Phase I and II clinical trials across various cancer types,

including advanced solid tumors, biochemically recurrent prostate cancer, and relapsed or

refractory multiple myeloma.

Advanced Solid Tumors: Phase I Trial
A Phase I dose-escalation study was conducted to determine the safety, maximum tolerated

dose (MTD), and pharmacokinetic profile of ATN-224 in patients with advanced solid tumors.[2]

Parameter Value Reference

Number of Patients 18 [2]

Treatment Cycles 78 [2]

Maximum Administered Dose 330 mg/day [2]

Maximum Tolerated Dose

(MTD)
300 mg/day [2]

Dose-Limiting Toxicity Grade 3 Fatigue [2]

Efficacy

Stable Disease > 6 months 2 patients [2]

Pharmacodynamics

Reduction in RBC SOD1

Activity
>90% [2]

Time to Target Ceruloplasmin 21 days (median) [2]

Key Toxicities (at MTD): Grade 3 anemia, grade 3 neutropenia, fatigue, and sulfur eructation.[2]

Biochemically Recurrent Prostate Cancer: Phase II Trial
A randomized, non-comparative Phase II study evaluated two dose levels of ATN-224 in

patients with hormone-naïve, biochemically recurrent prostate cancer (NCT00405574).
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Outcome
Low Dose (30
mg/day)

High Dose (300
mg/day)

Reference

Number of Patients 24 23

PSA Progression-Free

at 24 weeks

59% (95% CI: 33-

82%)

45% (95% CI: 17-

77%)

Median PSA

Progression-Free

Survival

30 weeks (95% CI:

21-40+)

26 weeks (95% CI:

24-39+)

PSA Kinetics

Mean PSA Slope

Decrease
Significant (p=0.006) Not Significant

Mean PSADT

Increase
Significant (p=0.032) Not Significant

Relapsed/Refractory Multiple Myeloma: Phase I Trial
A Phase I study assessed the safety and efficacy of ATN-224 in combination with bortezomib in

patients with multiple myeloma who had relapsed from or were refractory to bortezomib

(NCT00352742).[3][4]
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Parameter Value Reference

Number of Patients 21 [1]

Efficacy

Complete Response 1 patient (>10 months) [1]

Disease Progression within 90

days
20 patients [1]

Recommended Phase II Dose

ATN-224 210 mg daily for 21 days [1]

Bortezomib
1.0 mg/m² on days 8, 11, 15,

18 of a 28-day cycle
[1]

Dose-Limiting Toxicity: Grade 4 thrombocytopenia was observed in one patient in the cohort

receiving 180 mg ATN-224 and 1.3 mg/m² bortezomib.[1]

Comparison with Standard of Care
Advanced Solid Tumors (Second-Line Treatment)
Direct comparative trials are unavailable. However, historical data for second-line

chemotherapy in advanced solid tumors after progression on platinum-based chemotherapy

provide a benchmark.

Treatment
Median Overall
Survival (OS)

Median
Progression-Free
Survival (PFS)

Reference

Various

Chemotherapies
7.7 - 13.5 months 5.1 - 8.4 months

Note: These are not head-to-head comparisons and should be interpreted with caution due to

differences in patient populations and study designs.

Biochemically Recurrent Prostate Cancer
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Standard management options include salvage radiation therapy (SRT) and androgen

deprivation therapy (ADT).

Treatment Efficacy Outcome Result Reference

Salvage Radiation

Therapy (SRT)

5-year Biochemical

Recurrence-Free

Survival

56% - 81%

Androgen Deprivation

Therapy (ADT) + SRT

12-year Overall

Survival

76.3% (vs. 71.3% with

placebo + SRT)

Immediate vs.

Delayed ADT
Overall Survival

No significant

difference in some

studies

Experimental Protocols
Measurement of Superoxide Dismutase 1 (SOD1)
Activity
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Workflow for SOD1 Activity Measurement

SOD1 activity in red blood cells was measured using a commercially available assay kit.[5] The

principle of the assay involves the inhibition of a colorimetric reaction by SOD1. Briefly, whole

blood is collected, and red blood cells are isolated and lysed. The lysate is then added to a

reaction mixture containing a substrate that produces a colored product upon reduction by

superoxide anions. The presence of SOD1 in the sample inhibits this reaction, and the degree

of inhibition is proportional to the SOD1 activity, which is measured spectrophotometrically.[5]

Measurement of Ceruloplasmin Levels
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Workflow for Ceruloplasmin Measurement

Serum ceruloplasmin levels, a surrogate marker for systemic copper levels, were measured

using an immunoturbidimetric assay on an automated clinical chemistry analyzer.[6] This

method is based on the reaction between ceruloplasmin in the patient's serum and a specific

antibody, leading to the formation of an insoluble complex. The turbidity of the solution, which is

proportional to the ceruloplasmin concentration, is then measured.

Calculation of PSA Kinetics
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Workflow for PSA Kinetics Calculation

Prostate-Specific Antigen (PSA) kinetics, including PSA slope and PSA doubling time (PSADT),

were calculated based on serial PSA measurements. The natural logarithm of PSA values is

plotted against time, and a linear regression analysis is performed. The slope of this line

represents the PSA slope. The PSADT is calculated from the slope using the formula: PSADT

= ln(2) / slope.[7] At least three PSA values over a period of at least 18 months are generally

required for a meaningful assessment.[8]

Conclusion
The clinical trial data for ATN-224 demonstrate a manageable safety profile and suggest

potential biological activity in advanced solid tumors, biochemically recurrent prostate cancer,

and relapsed/refractory multiple myeloma. In prostate cancer, the low-dose regimen appeared

to have a more favorable impact on PSA kinetics. The combination with bortezomib in multiple

myeloma showed some efficacy in a heavily pre-treated population. However, the clinical

development of ATN-224 appears to have stalled, with no recent large-scale trials reported.

Further investigation would be necessary to establish its definitive role in cancer therapy and to

identify patient populations most likely to benefit. The provided data and methodologies can
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serve as a valuable reference for researchers exploring copper chelation and SOD1 inhibition

as therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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